An In-depth Technical Guide to the Chemical Properties of 3-(4-Ethylphenyl)picolinic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-Ethylphenyl)picolinic Acid
This guide provides a comprehensive technical overview of the anticipated chemical properties of 3-(4-Ethylphenyl)picolinic acid and outlines a systematic approach for its synthesis and characterization. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry and analytical science to create a robust framework for evaluating this novel picolinic acid derivative. While specific experimental data for 3-(4-Ethylphenyl)picolinic acid is not extensively available in public literature, this guide leverages data from the parent compound, picolinic acid, and its analogs to propose a detailed investigatory workflow.
Introduction: The Significance of Picolinic Acid Derivatives
Picolinic acid, a pyridine-2-carboxylic acid, is a well-established scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including roles as herbicides and as intermediates in the synthesis of pharmaceuticals.[3][4] The introduction of a 3-aryl substituent, such as the 4-ethylphenyl group, is a common strategy in drug design to modulate physicochemical properties like lipophilicity and to explore new binding interactions with biological targets. The 4-ethylphenyl moiety, in particular, can influence the molecule's metabolic stability and pharmacokinetic profile.
This guide will first detail the fundamental physicochemical properties of 3-(4-Ethylphenyl)picolinic acid, drawing comparisons with the parent picolinic acid. Subsequently, a comprehensive analytical workflow for the structural elucidation and purity assessment of a newly synthesized batch of this compound will be presented.
Physicochemical Properties: An Overview
The anticipated physicochemical properties of 3-(4-Ethylphenyl)picolinic acid are summarized in Table 1. These values are foundational for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation development.
Table 1: Physicochemical Properties of 3-(4-Ethylphenyl)picolinic Acid and Picolinic Acid
| Property | 3-(4-Ethylphenyl)picolinic Acid | Picolinic Acid (Reference) | Data Source |
| Molecular Formula | C₁₄H₁₃NO₂ | C₆H₅NO₂ | Calculated |
| Molecular Weight | 227.26 g/mol | 123.11 g/mol | Calculated |
| CAS Number | 1225734-67-7 | 98-98-6 | Supplier/PubChem |
| Appearance | Expected to be a solid | White to off-white crystalline powder | [5] |
| Melting Point | Not available | 136.5 °C | [5] |
| Solubility | Not available | 960 mg/mL in water at 20 °C | [5] |
| pKa | Not available | 0.99 (acidic) | [5] |
Synthesis and Purification
The synthesis of 3-aryl picolinic acids can be achieved through various cross-coupling methodologies. A proposed synthetic route for 3-(4-Ethylphenyl)picolinic acid is outlined below.
Proposed Synthesis Workflow
A common and effective method for the synthesis of 3-aryl picolinic acids involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Caption: Figure 1: Proposed Synthesis of 3-(4-Ethylphenyl)picolinic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried round-bottom flask, add 3-bromopicolinic acid (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, K₂CO₃ (2.0 eq).
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Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water.
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Reaction Execution: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the crude 3-(4-Ethylphenyl)picolinic acid.
Purification Protocol
Purification of the crude product is crucial to remove any unreacted starting materials, catalyst residues, and by-products.
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Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure crystalline solid.
-
Chromatography: If crystallization is not sufficient, purify the compound using column chromatography on silica gel with an appropriate eluent system.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 3-(4-Ethylphenyl)picolinic acid.
Caption: Figure 2: Analytical Workflow for Characterization.
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound.
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Method: Electrospray ionization (ESI) mass spectrometry is a suitable technique. The compound is expected to show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻.
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Expected Result: For C₁₄H₁₃NO₂, the expected m/z for [M+H]⁺ is approximately 228.10.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed molecular structure.
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¹H NMR:
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Objective: To identify the number and environment of protons.
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Expected Signals:
-
Aromatic protons of the pyridine and phenyl rings.
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A triplet and a quartet corresponding to the ethyl group.
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A broad singlet for the carboxylic acid proton.
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-
-
¹³C NMR:
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Objective: To identify the number of unique carbon atoms.
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Expected Signals:
-
Signals for the aromatic carbons.
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Signals for the ethyl group carbons.
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A signal for the carboxylic acid carbon.
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-
Infrared (IR) Spectroscopy
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Objective: To identify the key functional groups.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid.
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A strong C=O stretch from the carboxylic acid.
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C-H stretches from the aromatic and aliphatic groups.
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C=C and C=N stretches from the aromatic rings.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the synthesized compound.
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Method: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing a small amount of a modifier like trifluoroacetic acid or formic acid) is generally effective.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Potential Applications and Future Directions
Given the established biological activities of picolinic acid derivatives, 3-(4-Ethylphenyl)picolinic acid holds potential for various applications, particularly in drug discovery and agrochemicals.
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Medicinal Chemistry: The compound could be explored as a building block for the synthesis of more complex molecules with potential therapeutic activities. The 3-aryl picolinic acid scaffold is present in molecules investigated for a range of targets.
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Agrochemicals: Picolinic acids are a known class of herbicides.[4] The introduction of the 4-ethylphenyl group could lead to new herbicidal agents with improved properties.
-
Materials Science: As a bidentate ligand, it could be used to form coordination complexes with various metals, leading to materials with interesting catalytic or photophysical properties.
Further research should focus on the detailed biological evaluation of 3-(4-Ethylphenyl)picolinic acid and its derivatives. This would involve screening against various biological targets to identify potential therapeutic or agrochemical applications.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed chemical characterization of 3-(4-Ethylphenyl)picolinic acid. By leveraging established methodologies for related picolinic acid derivatives, researchers can confidently approach the investigation of this novel compound. The outlined analytical workflows will ensure the generation of high-quality, reliable data, which is paramount for any subsequent application in drug development or materials science. While specific experimental data for the target molecule is currently scarce, the principles and protocols detailed herein offer a clear and scientifically rigorous path forward for its exploration.
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